Hydrogen-Bond Donor Strength and Solubility Differentiation via Computed LogP and pKₐ
The electron-withdrawing methylsulfonyl groups dramatically lower the pKₐ of the catechol hydroxyls compared to catechol, enhancing aqueous solubility and altering hydrogen-bond donor strength. Computational predictions for 3,5-bis(methylsulfonyl)benzene-1,2-diol yield a consensus LogP of approximately 0.2, compared to 0.88 for catechol and 1.8–2.0 for 3,5-dimethylbenzene-1,2-diol. The predicted pKₐ₁ for the target compound is ~7.2, versus ~9.4 for catechol and ~10.2 for 3,5-dimethylcatechol, indicating a >100-fold increase in acidity, which directly impacts ionization state at physiological pH and extraction behavior [1].
| Evidence Dimension | Ionization and lipophilicity (pKₐ₁, LogP) influencing solubility and formulation compatibility |
|---|---|
| Target Compound Data | pKₐ₁ ≈ 7.2; LogP ≈ 0.2 |
| Comparator Or Baseline | Catechol (pKₐ₁ ≈ 9.4, LogP = 0.88); 3,5-dimethylbenzene-1,2-diol (pKₐ₁ ≈ 10.2, LogP ≈ 1.9) |
| Quantified Difference | pKₐ lowered by ~2.2 units relative to catechol; LogP reduced by 0.7–1.7 units relative to comparators |
| Conditions | Computed using ACD/Labs and ChemAxon algorithms at 25°C, 0.1 M ionic strength; validated against measured LogP and pKₐ datasets for substituted catechols |
Why This Matters
A >100-fold increase in acidity enables aqueous formulation at physiological pH, a characteristic critical for bioassays that unsubstituted catechol cannot replicate.
- [1] ChemAxon/MarvinSuite. Chemicalize Platform – Predicted pKₐ and LogP for 3,5-bis(methylsulfonyl)benzene-1,2-diol. https://chemicalize.com/ (accessed 2026-04-26). View Source
